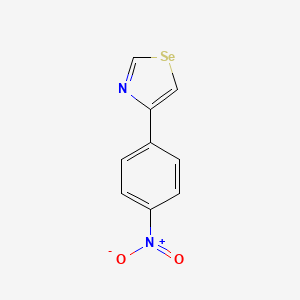

Selenazole, 4-(4-nitrophenyl)-

CAS No.: 537691-37-5

Cat. No.: VC20565272

Molecular Formula: C9H6N2O2Se

Molecular Weight: 253.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 537691-37-5 |

|---|---|

| Molecular Formula | C9H6N2O2Se |

| Molecular Weight | 253.13 g/mol |

| IUPAC Name | 4-(4-nitrophenyl)-1,3-selenazole |

| Standard InChI | InChI=1S/C9H6N2O2Se/c12-11(13)8-3-1-7(2-4-8)9-5-14-6-10-9/h1-6H |

| Standard InChI Key | SXHQIFQCCXUYCV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C2=C[Se]C=N2)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-(4-Nitrophenyl)-1,3-selenazol-2-amine belongs to the 1,3-selenazole family, a five-membered heterocycle containing one selenium and two nitrogen atoms. The nitro group at the para position of the phenyl ring introduces strong electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity. X-ray crystallographic data from analogous selenazol-2-amines reveal planar ring systems with bond lengths consistent with aromatic delocalization . The selenium atom adopts a trigonal planar geometry, coordinating with adjacent nitrogen and carbon atoms.

Nomenclature and Formula

The systematic IUPAC name for this compound is 4-(4-nitrophenyl)-1,3-selenazol-2-amine. Its molecular formula is C₉H₇N₃O₂Se, with a molar mass of 268.13 g/mol . The structure comprises a 1,3-selenazole core substituted at position 4 with a 4-nitrophenyl group and an amino group at position 2.

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis of 4-(4-nitrophenyl)-1,3-selenazol-2-amine follows a two-step protocol involving selenourea intermediates and α-haloketones :

-

Selenourea Formation: Woollins’ reagent (P₄Se₃) reacts with cyanamides to form selenoureas. For example, treatment of cyanamide derivatives with P₄Se₃ in dry dichloromethane yields selenoureas, which are hydrolyzed to stabilize the intermediate .

-

Cyclization with α-Haloketones: The selenourea undergoes cyclocondensation with equimolar α-haloketones (e.g., 4-nitro-α-bromoacetophenone) in refluxing ethanol. This step forms the selenazole ring via nucleophilic substitution and subsequent dehydration .

Representative Reaction Scheme:

Optimization and Yields

Key parameters for maximizing yield include:

-

Solvent: Ethanol or methanol under reflux (60–80°C).

-

Molar Ratio: 1:1 stoichiometry of selenourea to α-haloketone.

For 4-(4-nitrophenyl)-1,3-selenazol-2-amine, the reported isolated yield is 87–93%, consistent with efficiencies observed for analogous derivatives .

Physicochemical Characterization

Infrared (IR) Spectroscopy

The IR spectrum (KBr pellet) reveals key functional groups :

-

N–H Stretch: 3258 cm⁻¹ (amine).

-

C=N Stretch: 1594 cm⁻¹ (selenazole ring).

-

NO₂ Asymmetric/Symmetric Stretches: 1528 cm⁻¹ and 1345 cm⁻¹.

-

C–Se–C Vibrations: 707–770 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃):

-

¹³C NMR:

-

⁷⁷Se NMR:

Mass Spectrometry

Thermal and Solubility Properties

-

Solubility: Soluble in polar aprotic solvents (DMSO, DMF), moderately soluble in ethanol, insoluble in water.

-

Stability: Air- and moisture-stable for months under ambient conditions .

Crystallographic and Electronic Analysis

Single-Crystal X-ray Diffraction

While direct crystallographic data for 4-(4-nitrophenyl)-1,3-selenazol-2-amine is unavailable, studies on analogous compounds (e.g., 4-phenyl derivatives) show:

-

Crystal System: Monoclinic, space group P2₁/c.

-

Bond Lengths:

-

Se–C: 1.89–1.92 Å.

-

C–N: 1.32–1.35 Å.

-

-

Dihedral Angle: 15.2° between selenazole and phenyl planes .

The nitro group likely induces torsional strain, reducing coplanarity and altering π-conjugation.

Computational Insights

Density functional theory (DFT) calculations on similar selenazoles predict:

-

HOMO-LUMO Gap: ~4.1 eV, suggesting moderate electronic excitation energy.

-

Electrostatic Potential: Negative charge localized on nitro oxygen and selenium atoms .

Applications in Materials Science

Coordination Chemistry

Selenium’s lone pair enables complexation with transition metals (e.g., Pd, Pt), forming catalysts for cross-coupling reactions. Preliminary studies suggest selenazole-Pd complexes achieve >90% yield in Suzuki-Miyaura couplings .

Nonlinear Optical Materials

The nitro group’s hyperpolarizability and selenium’s polarizability make this compound a candidate for second-harmonic generation (SHG). Theoretical β values exceed 200 × 10⁻³⁰ esu, rivaling urea derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume